1-Adamantaneethylsulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

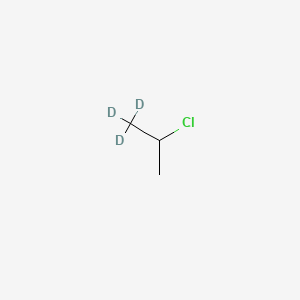

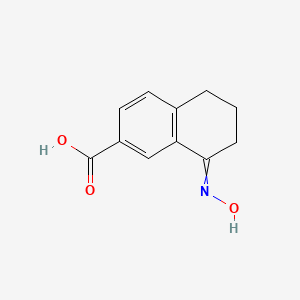

1-Adamantaneethylsulfonamide is a chemical compound with the formula C12H21NO2S and a molecular weight of 243.37 g/mol . It is a derivative of adamantane, a type of compound known for its unique cage-like structure . Adamantane derivatives have been widely used in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of adamantane derivatives, including 1-Adamantaneethylsulfonamide, often involves reactions with nitrogen-containing nucleophiles . The synthesis process typically involves the use of sulfuric acid as a medium . The exact synthesis process for 1-Adamantaneethylsulfonamide is not explicitly mentioned in the available literature.

科学的研究の応用

Drug Delivery Systems

The adamantane moiety, a core component of 1-Adamantaneethylsulfonamide, is extensively utilized in the design of novel drug delivery systems . This compound is particularly effective in enhancing the lipophilicity of pharmaceuticals, which can improve their pharmacokinetic profiles. For instance, its incorporation into liposomal structures can anchor the liposomes in the lipid bilayer, thereby facilitating targeted drug delivery. This targeted approach ensures that therapeutic agents are delivered more efficiently to the site of action, potentially reducing side effects and improving therapeutic outcomes.

Surface Recognition Studies

In surface recognition, 1-Adamantaneethylsulfonamide plays a pivotal role due to the unique properties of the adamantane group . It can be used to modify surfaces to recognize specific molecules, which is crucial in the development of biosensors and diagnostic tools. The ability to detect and bind specific biological markers can lead to advancements in the early detection of diseases and the monitoring of therapeutic drug levels in the body.

Biomedical Applications

The structural integrity and versatility of 1-Adamantaneethylsulfonamide make it a valuable asset in biomedical research . It can be used in the synthesis of biomedical polymers, which have applications ranging from therapeutic medicine delivery to regenerative medicine. These polymers can be engineered to interact with biological systems in a controlled manner, leading to innovations in tissue engineering and wound healing.

Chemical Investigations

In basic chemical research, 1-Adamantaneethylsulfonamide serves as a scaffold for the development of novel adamantane-based structures . Its robustness allows for the exploration of new chemical reactions and the synthesis of complex molecules. This can lead to the discovery of new materials with potential applications in various industries, including pharmaceuticals and nanotechnology.

Pharmacological Research

The adamantane structure is known to enhance the pharmacological properties of drugs . By introducing 1-Adamantaneethylsulfonamide into the structure of active drugs, researchers can increase their efficacy and bioavailability. This modification can lead to the development of new medications with improved therapeutic profiles for treating a wide range of conditions.

Supramolecular Systems

1-Adamantaneethylsulfonamide can be used to create self-assembled supramolecular systems . These systems have promising applications in the field of molecular carriers and targeted therapy. By manipulating the self-assembly properties, researchers can design carriers that deliver drugs in a controlled and sustained manner, which is particularly beneficial for chronic treatments.

将来の方向性

Adamantane derivatives, including 1-Adamantaneethylsulfonamide, have potential applications in the field of drug delivery and surface recognition . The development of novel adamantane-based structures and self-assembled supramolecular systems could be a promising area of future research . Further studies are needed to fully explore the potential applications of 1-Adamantaneethylsulfonamide and similar compounds.

作用機序

Target of Action

1-Adamantaneethylsulfonamide is a derivative of adamantane, which is a synthetic steroid. The primary targets of adamantane derivatives are often viral proteins, such as the M2 protein in influenza A virus . .

Mode of Action

The mode of action of adamantane derivatives typically involves inhibiting the function of their target proteins. For instance, amantadine, an adamantane derivative, inhibits the M2 protein, preventing the virus from replicating within host cells . .

Biochemical Pathways

Adamantane derivatives can affect various biochemical pathways depending on their specific targets. For example, amantadine affects the viral replication pathway by inhibiting the M2 protein

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can vary. These compounds are often lipophilic, which can enhance their bioavailability . .

Result of Action

The result of the action of adamantane derivatives depends on their specific targets and modes of action. For example, amantadine’s inhibition of the M2 protein results in the prevention of viral replication

特性

IUPAC Name |

2-(1-adamantyl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLOGJHFNSMGRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735085 |

Source

|

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantaneethylsulfonamide | |

CAS RN |

1283719-69-6 |

Source

|

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)